N-(5-Phenylthiophen-2-yl)-N-(prop-2-en-1-yl)cyclohexanecarboxamide
Description
N-(5-Phenylthiophen-2-yl)-N-(prop-2-en-1-yl)cyclohexanecarboxamide is a synthetic organic compound that belongs to the class of carboxamides This compound features a thiophene ring substituted with a phenyl group and a cyclohexane carboxamide moiety
Properties
CAS No. |
62188-02-7 |
|---|---|
Molecular Formula |
C20H23NOS |
Molecular Weight |
325.5 g/mol |
IUPAC Name |
N-(5-phenylthiophen-2-yl)-N-prop-2-enylcyclohexanecarboxamide |
InChI |
InChI=1S/C20H23NOS/c1-2-15-21(20(22)17-11-7-4-8-12-17)19-14-13-18(23-19)16-9-5-3-6-10-16/h2-3,5-6,9-10,13-14,17H,1,4,7-8,11-12,15H2 |
InChI Key |
ZOVGHKBTPUEOCU-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN(C1=CC=C(S1)C2=CC=CC=C2)C(=O)C3CCCCC3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Phenylthiophen-2-yl)-N-(prop-2-en-1-yl)cyclohexanecarboxamide typically involves multi-step organic reactions. One possible route could be:
Formation of the Thiophene Ring: Starting from a suitable precursor, the thiophene ring can be synthesized via a cyclization reaction.
Phenyl Substitution: The phenyl group can be introduced through a Friedel-Crafts acylation reaction.
Cyclohexanecarboxamide Formation: The cyclohexane carboxamide moiety can be synthesized by reacting cyclohexanecarboxylic acid with an amine under appropriate conditions.
Final Coupling: The final step involves coupling the thiophene derivative with the cyclohexanecarboxamide under suitable conditions, such as using a coupling reagent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and other green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(5-Phenylthiophen-2-yl)-N-(prop-2-en-1-yl)cyclohexanecarboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like m-CPBA (meta-Chloroperoxybenzoic acid) or hydrogen peroxide can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Halogenating agents like NBS (N-Bromosuccinimide) or nucleophiles like amines or alcohols.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a ligand in biochemical assays.
Medicine: Possible applications in drug development due to its unique structure.
Industry: Use in the synthesis of materials with specific properties.
Mechanism of Action
The mechanism of action of N-(5-Phenylthiophen-2-yl)-N-(prop-2-en-1-yl)cyclohexanecarboxamide would depend on its specific application. For instance, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N-(5-Phenylthiophen-2-yl)cyclohexanecarboxamide: Lacks the prop-2-en-1-yl group.
N-(5-Methylthiophen-2-yl)-N-(prop-2-en-1-yl)cyclohexanecarboxamide: Has a methyl group instead of a phenyl group on the thiophene ring.
Uniqueness
N-(5-Phenylthiophen-2-yl)-N-(prop-2-en-1-yl)cyclohexanecarboxamide is unique due to the combination of its functional groups, which can impart specific chemical and biological properties not found in similar compounds.
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